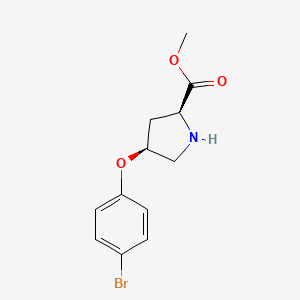
1-(4-Ethoxy-benzyl)-piperazine hydrochloride
Vue d'ensemble
Description
1-(4-Ethoxy-benzyl)-piperazine hydrochloride is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. The piperazine ring is substituted at one nitrogen atom with a 4-ethoxybenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-ethoxybenzyl chloride with piperazine in the presence of a base . This is a nucleophilic substitution reaction, where the piperazine acts as a nucleophile and attacks the electrophilic carbon in the 4-ethoxybenzyl chloride .Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring substituted with a 4-ethoxybenzyl group. The presence of the ethoxy group on the benzyl ring may influence the compound’s physical and chemical properties, possibly making it more lipophilic .Chemical Reactions Analysis
The compound contains a piperazine ring, which is known to participate in various chemical reactions. For example, it can undergo acylation, alkylation, and arylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the ethoxy group on the benzyl ring may increase its lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
1-(4-Ethoxy-benzyl)-piperazine derivatives are noted for their extensive pre-systemic and systemic metabolism, which involves CYP3A4-dependent N-dealkylation forming 1-aryl-piperazines. These metabolites have been studied for their diverse effects related to serotonin receptor activities and their distribution in tissues, including the brain, which is often the target site for arylpiperazine derivatives. The variability in metabolite-to-parent drug ratios among individuals highlights the complexity of their pharmacokinetics and potential therapeutic applications (S. Caccia, 2007).
Therapeutic Uses and Drug Development
Piperazine derivatives have been incorporated into a variety of drugs with therapeutic uses ranging from antipsychotic, antidepressant, anticancer, to antiviral applications. This versatility stems from the structural flexibility of the piperazine moiety, which allows for significant medicinal potential upon slight modifications. Notably, piperazine-based molecules have been explored for their central nervous system (CNS) activities, showcasing their broad pharmacological applicability (A. Rathi et al., 2016).
In addition, specific piperazine derivatives like Macozinone (a piperazine-benzothiazinone PBTZ169) are under clinical studies for the treatment of tuberculosis (TB), targeting essential components in the TB pathogen, Mycobacterium tuberculosis. This highlights the role of piperazine derivatives in developing more efficient TB drug regimens (V. Makarov & K. Mikušová, 2020).
Chemical and Biological Insights
Piperazine and its analogues serve as crucial building blocks in medicinal chemistry, contributing to the development of compounds with a wide array of biological activities. The review of anti-mycobacterial compounds emphasizes piperazine's role in combating Mycobacterium tuberculosis, including multi-drug-resistant and extremely drug-resistant strains. This underscores the importance of piperazine in the rational design and synthesis of new anti-TB molecules (P. Girase et al., 2020).
Moreover, the synthetic dye Hoechst 33258 and its analogues, which include piperazine derivatives, are known for binding to the minor groove of double-stranded DNA with specificity for AT-rich sequences. These compounds are not only used as fluorescent DNA stains but also find applications as radioprotectors and topoisomerase inhibitors, demonstrating the diverse scientific applications of piperazine derivatives (U. Issar & R. Kakkar, 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-2-16-13-5-3-12(4-6-13)11-15-9-7-14-8-10-15;/h3-6,14H,2,7-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOKPZXXKVGFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1609395-42-7 | |
| Details | Compound: Piperazine, 1-[(4-ethoxyphenyl)methyl]-, hydrochloride (1:2) | |
| Record name | Piperazine, 1-[(4-ethoxyphenyl)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
256.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
435345-38-3 | |
| Record name | Piperazine, 1-[(4-ethoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B3137105.png)
![Isothiazolo[5,4-b]pyridin-3-ol](/img/structure/B3137111.png)



![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine](/img/structure/B3137126.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine](/img/structure/B3137130.png)
![6-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3137138.png)




![[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B3137184.png)